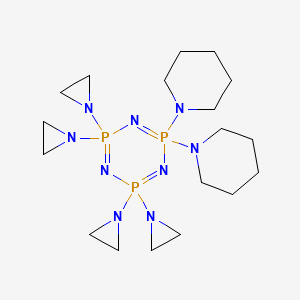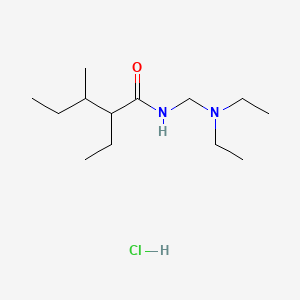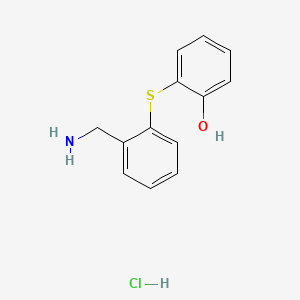
Phenol, 2-((2-(aminomethyl)phenyl)thio)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 2-((2-(aminomethyl)phenyl)thio)-, hydrochloride is an organic compound that features a phenol group substituted with a thioether and an aminomethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-((2-(aminomethyl)phenyl)thio)-, hydrochloride typically involves the nucleophilic aromatic substitution of a halogenated phenol with a thiol compound, followed by the introduction of an aminomethyl group. The reaction conditions often require the use of a strong base, such as sodium hydroxide, to facilitate the substitution reaction. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as crystallization and chromatography, to ensure the compound meets the required specifications.
化学反応の分析
Types of Reactions
Phenol, 2-((2-(aminomethyl)phenyl)thio)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions often require acidic conditions and a suitable electrophile, such as nitric acid for nitration.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Nitro-phenols, halogenated phenols, and other substituted phenols.
科学的研究の応用
Phenol, 2-((2-(aminomethyl)phenyl)thio)-, hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of Phenol, 2-((2-(aminomethyl)phenyl)thio)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with active site residues, while the thioether and aminomethyl groups can participate in hydrophobic interactions and electrostatic interactions, respectively. These interactions can modulate the activity of the target protein, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
Phenol, 2-((2-(aminomethyl)phenyl)thio)-: Lacks the hydrochloride salt form.
Phenol, 2-((2-(aminomethyl)phenyl)thio)-, sulfate: Contains a sulfate group instead of a hydrochloride group.
Phenol, 2-((2-(aminomethyl)phenyl)thio)-, acetate: Contains an acetate group instead of a hydrochloride group.
Uniqueness
Phenol, 2-((2-(aminomethyl)phenyl)thio)-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydrochloride salt enhances its solubility in aqueous solutions, making it more suitable for certain applications compared to its analogs.
特性
CAS番号 |
127906-49-4 |
|---|---|
分子式 |
C13H14ClNOS |
分子量 |
267.77 g/mol |
IUPAC名 |
2-[2-(aminomethyl)phenyl]sulfanylphenol;hydrochloride |
InChI |
InChI=1S/C13H13NOS.ClH/c14-9-10-5-1-3-7-12(10)16-13-8-4-2-6-11(13)15;/h1-8,15H,9,14H2;1H |
InChIキー |
DWBJDYCTRIEKMD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CN)SC2=CC=CC=C2O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



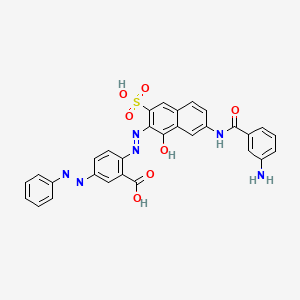
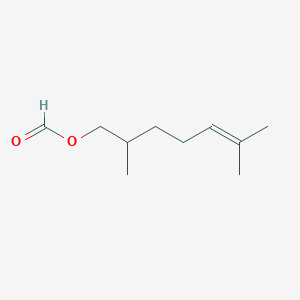
![1-[5-(3-fluorophenyl)-2,3-dihydro-1,4-benzoxazepin-3-yl]-N,N-dimethylmethanamine;trihydrochloride](/img/structure/B12701871.png)

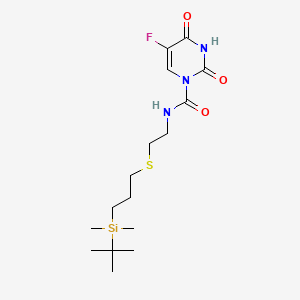
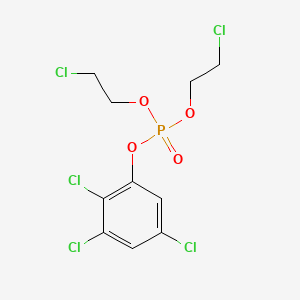
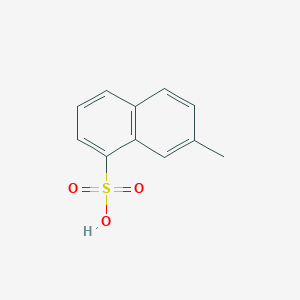
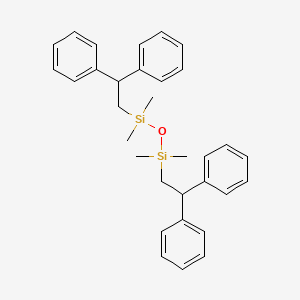

![N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]myristamide monoacetate](/img/structure/B12701914.png)

